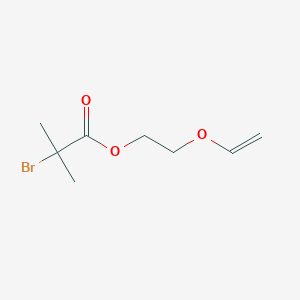
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester is an organic compound with the molecular formula C8H13BrO3. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethenyloxyethyl ester group attached to the propanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-(ethenyloxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-hydroxy-2-methylpropanoic acid, 2-amino-2-methylpropanoic acid, or 2-thio-2-methylpropanoic acid can be formed.
Elimination Products: Alkenes such as 2-methylpropene.
Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 2-(ethenyloxy)ethanol.
Applications De Recherche Scientifique
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-bromo-2-methyl-, ethyl ester
- Propanoic acid, 2-bromo-, methyl ester
- Propanoic acid, 2-bromo-, ethyl ester
Uniqueness
Propanoic acid, 2-bromo-2-methyl-, 2-(ethenyloxy)ethyl ester is unique due to the presence of the ethenyloxyethyl ester group, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
288629-91-4 |
|---|---|
Formule moléculaire |
C8H13BrO3 |
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
2-ethenoxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H13BrO3/c1-4-11-5-6-12-7(10)8(2,3)9/h4H,1,5-6H2,2-3H3 |
Clé InChI |
PLEADNSPXNOJTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCOC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















